molecular formula C18H15N3O3S B11277078 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11277078
M. Wt: 353.4 g/mol
InChI Key: WRLHQTMKUULWID-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that features a benzothiazole ring, a dimethoxyphenyl group, and a pyrazol-5-ol moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Pyrazole Ring: Using hydrazine derivatives and 1,3-dicarbonyl compounds.

    Coupling Reactions: Combining the benzothiazole and pyrazole intermediates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or marker in biological studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathways Involved: Affecting signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
  • 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Uniqueness

1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of the 3,4-dimethoxyphenyl group, which may impart specific biological activities or chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H15N3O3S/c1-23-14-8-7-11(9-15(14)24-2)13-10-17(22)21(20-13)18-19-12-5-3-4-6-16(12)25-18/h3-10,20H,1-2H3

InChI Key

WRLHQTMKUULWID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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